RXFP1 receptor agonist-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RXFP1 receptor agonist-3 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). RXFP1 is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. It is the receptor for relaxin-2, a hormone involved in various physiological processes, including pregnancy, cardiovascular function, and tissue remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

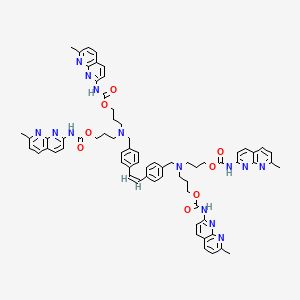

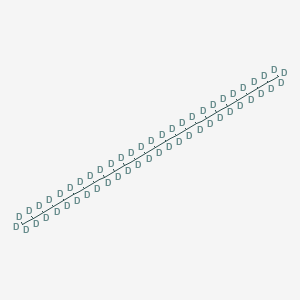

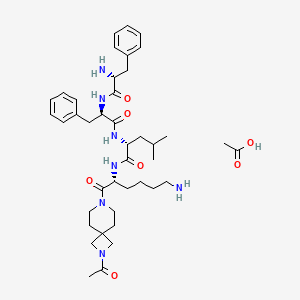

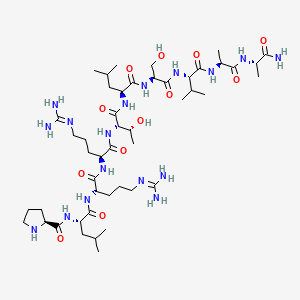

The synthesis of RXFP1 receptor agonist-3 involves the preparation of peptide analogs that can selectively activate the RXFP1 receptor. One approach includes the design and synthesis of a B-chain-only analogue of relaxin-2, such as B7-33, which binds to RXFP1 and activates specific signaling pathways . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity. Additionally, the production process may involve lyophilization to convert the peptide into a stable, dry powder form suitable for storage and further use.

Chemical Reactions Analysis

Types of Reactions

RXFP1 receptor agonist-3 undergoes various chemical reactions, including:

Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide, converting them back to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other residues to enhance its stability, selectivity, or activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Coupling reagents: HBTU, DIC, and protecting groups like Fmoc or Boc.

Major Products

The major products formed from these reactions include modified peptides with enhanced stability, selectivity, or activity towards the RXFP1 receptor.

Scientific Research Applications

RXFP1 receptor agonist-3 has several scientific research applications, including:

Chemistry: Used as a tool to study GPCR signaling pathways and receptor-ligand interactions.

Biology: Investigates the role of relaxin-2 and RXFP1 in reproductive and cardiovascular physiology.

Medicine: Explores therapeutic potential in treating conditions like heart failure, fibrosis, and other cardiovascular diseases

Mechanism of Action

RXFP1 receptor agonist-3 exerts its effects by binding to the RXFP1 receptor, a multi-domain GPCR. The binding of the agonist to RXFP1 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which subsequently trigger various intracellular signaling cascades such as the cAMP pathway and the ERK1/2 pathway . The activation of these pathways results in physiological effects such as vasodilation, anti-inflammatory responses, and tissue remodeling.

Comparison with Similar Compounds

RXFP1 receptor agonist-3 can be compared with other similar compounds, including:

Relaxin-2: The natural ligand for RXFP1, involved in reproductive and cardiovascular functions.

B7-33: A B-chain-only analogue of relaxin-2 that selectively activates RXFP1.

Small-molecule RXFP1 agonists: Compounds designed to mimic the effects of relaxin-2 with improved pharmacokinetic properties.

The uniqueness of this compound lies in its selective activation of specific signaling pathways, which can be tailored for therapeutic applications with minimal side effects.

Properties

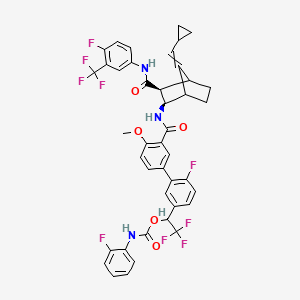

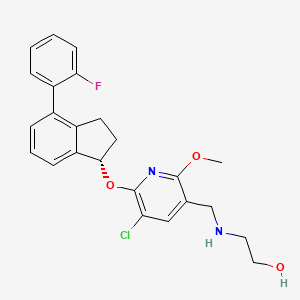

Molecular Formula |

C42H34F9N3O5 |

|---|---|

Molecular Weight |

831.7 g/mol |

IUPAC Name |

[1-[3-[3-[[(2R,3S)-7-(cyclopropylmethylidene)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenyl]-4-fluorophenyl]-2,2,2-trifluoroethyl] N-(2-fluorophenyl)carbamate |

InChI |

InChI=1S/C42H34F9N3O5/c1-58-34-15-9-21(26-18-22(8-13-30(26)43)37(42(49,50)51)59-40(57)53-33-5-3-2-4-32(33)45)17-28(34)38(55)54-36-25-12-11-24(27(25)16-20-6-7-20)35(36)39(56)52-23-10-14-31(44)29(19-23)41(46,47)48/h2-5,8-10,13-20,24-25,35-37H,6-7,11-12H2,1H3,(H,52,56)(H,53,57)(H,54,55)/t24?,25?,35-,36+,37?/m0/s1 |

InChI Key |

QAOVIAXQPCBOMZ-XYMWFJQCSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)N[C@H]4[C@H](C5CCC4C5=CC6CC6)C(=O)NC7=CC(=C(C=C7)F)C(F)(F)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)NC4C5CCC(C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)C5=CC7CC7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)